molecular formula C16H13BrClNO2 B5983547 (2E)-3-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)prop-2-enamide

Cat. No.: B5983547
M. Wt: 366.63 g/mol
InChI Key: FGVRHRRSAYKIEH-RUDMXATFSA-N
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Description

(2E)-3-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a bromophenyl group and a chloro-methoxyphenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 5-chloro-2-methoxyaniline.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-bromobenzaldehyde with 5-chloro-2-methoxyaniline under acidic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce saturated amides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(5-chloro-2-methoxyphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of bromine.

    (2E)-3-(4-bromophenyl)-N-(5-methoxy-2-chlorophenyl)prop-2-enamide: Similar structure but with the positions of methoxy and chlorine groups swapped.

Uniqueness

The uniqueness of (2E)-3-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)prop-2-enamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored in various research applications to discover new functionalities and activities.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c1-21-15-8-7-13(18)10-14(15)19-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,19,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVRHRRSAYKIEH-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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